molecular formula C20H21N3O8S2 B11941936 2,7-Naphthalenedisulfonicacid, 3-[2-[4-(diethylamino)phenyl]diazenyl]-4,5-dihydroxy- CAS No. 85653-98-1

2,7-Naphthalenedisulfonicacid, 3-[2-[4-(diethylamino)phenyl]diazenyl]-4,5-dihydroxy-

Cat. No.: B11941936
CAS No.: 85653-98-1
M. Wt: 495.5 g/mol
InChI Key: OTSPYZDKVBQITH-UHFFFAOYSA-N
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Description

The compound “2,7-Naphthalenedisulfonicacid, 3-[2-[4-(diethylamino)phenyl]diazenyl]-4,5-dihydroxy-” is a structurally complex azo dye derivative characterized by a naphthalene disulfonic acid backbone. Key functional groups include:

  • Two sulfonic acid groups at positions 2 and 7 of the naphthalene ring, enhancing water solubility.
  • A diazenyl (azo) group at position 3, linked to a 4-(diethylamino)phenyl substituent.
  • Dihydroxy groups at positions 4 and 5, which may confer chelation capabilities.

Properties

CAS No.

85653-98-1

Molecular Formula

C20H21N3O8S2

Molecular Weight

495.5 g/mol

IUPAC Name

3-[[4-(diethylamino)phenyl]diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid

InChI

InChI=1S/C20H21N3O8S2/c1-3-23(4-2)14-7-5-13(6-8-14)21-22-19-17(33(29,30)31)10-12-9-15(32(26,27)28)11-16(24)18(12)20(19)25/h5-11,24-25H,3-4H2,1-2H3,(H,26,27,28)(H,29,30,31)

InChI Key

OTSPYZDKVBQITH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Naphthalenedisulfonicacid, 3-[2-[4-(diethylamino)phenyl]diazenyl]-4,5-dihydroxy- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-(diethylamino)aniline in the presence of sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 4,5-dihydroxy-2,7-naphthalenedisulfonic acid under alkaline conditions to yield the final azo dye.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the synthesis process. The final product is purified through filtration and recrystallization to achieve the desired purity and color strength.

Chemical Reactions Analysis

Types of Reactions

2,7-Naphthalenedisulfonicacid, 3-[2-[4-(diethylamino)phenyl]diazenyl]-4,5-dihydroxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are typically used.

    Substitution: Reagents like halogens, sulfonic acids, and nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

2,7-Naphthalenedisulfonicacid, 3-[2-[4-(diethylamino)phenyl]diazenyl]-4,5-dihydroxy- has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in complexometric titrations.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.

    Industry: Widely used as a dye in textiles, paper, and leather industries due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 2,7-Naphthalenedisulfonicacid, 3-[2-[4-(diethylamino)phenyl]diazenyl]-4,5-dihydroxy- primarily involves its interaction with molecular targets through the azo group. The compound can form stable complexes with metal ions, which can enhance its dyeing properties. Additionally, the presence of hydroxyl and sulfonic acid groups allows for hydrogen bonding and electrostatic interactions with substrates, contributing to its effectiveness as a dye.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Sulfonazo III (CAS 1738-02-9)

Structure : 2,7-Naphthalenedisulfonic acid core with two o-sulfophenyl diazenyl groups at positions 3 and 6 and dihydroxy groups at 4 and 5 .
Key Differences :

  • Number of sulfonic acid groups : Sulfonazo III has four sulfonic acids (two on naphthalene, two on phenyl rings), whereas the target compound has two.
  • Applications: Sulfonazo III is a well-documented titration indicator for sulfate ions due to its high affinity for barium ions .

Ethyl-4,5-dihydroxy-2,7-naphthalenedisulfonic Acid

Structure : Features an ethyl group and dihydroxy substituents on the naphthalene ring .
Key Differences :

  • Absence of azo groups : Lacks the diazenyl moiety, limiting its use as a chromophore.
  • Simpler substitution pattern : The ethyl group may reduce aqueous solubility compared to sulfonated derivatives.
    Safety Data : Requires standard handling precautions for sulfonic acids, including eye protection and proper ventilation .

2-Naphthalenesulfonic Acid Derivative (CAS 16452-06-5)

Structure: Contains a methoxy-sulfophenyl diazenyl group, a 7-amino group, and a 4-hydroxy group . Key Differences:

  • Electron-donating groups: The methoxy group is less electron-rich than the target compound’s diethylamino group, affecting redox stability and spectral properties.
  • Amino-hydroxy synergy: The amino and hydroxy groups may enhance chelation efficiency for transition metals.

Trisodium Salt Complex (CAS 85631-88-5)

Structure : A highly substituted derivative with multiple diazenyl groups and a trisodium salt form .
Key Differences :

  • Complexity: Additional sulfophenyl and amino substituents increase molecular weight and steric hindrance.
  • Ionic form : The trisodium salt enhances solubility in polar solvents, unlike the target compound’s free acid form.

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (CAS 842-18-2)

Structure : Hydroxy and disulfonate groups at positions 1, 3, and 7 of naphthalene .
Key Differences :

  • Sulfonate positioning : The 1,3-disulfonate arrangement differs from the target compound’s 2,7 substitution, altering electronic distribution.
  • Lack of azo groups : Limits chromophoric utility but may improve thermal stability.

Data Table: Comparative Overview

Compound Name CAS Number Key Substituents Functional Groups Applications/Properties References
Target Compound N/A 4-(Diethylamino)phenyl diazenyl, dihydroxy Azo, sulfonic acid, diethylamino Hypothetical: Ion indicator, dye N/A
Sulfonazo III 1738-02-9 Bis(o-sulfophenyl)diazenyl, dihydroxy Azo, sulfonic acid Sulfate titration indicator
Ethyl-4,5-dihydroxy derivative N/A Ethyl, dihydroxy Sulfonic acid Limited chromophoric use
Methoxy-sulfophenyl derivative 16452-06-5 Methoxy-sulfophenyl diazenyl, amino Azo, sulfonic acid, amino Chelation, dye intermediate
Trisodium salt complex 85631-88-5 Multiple diazenyl, amino, hydroxy Azo, sulfonic acid, sodium salt Specialized analytical applications
Dipotassium 1,3-disulphonate 842-18-2 Hydroxy, disulfonate Sulfonic acid, potassium salt Industrial solubilizing agent

Biological Activity

2,7-Naphthalenedisulfonic acid, 3-[2-[4-(diethylamino)phenyl]diazenyl]-4,5-dihydroxy- is a synthetic organic compound known for its complex structure and potential biological activities. This compound is part of the naphthalene sulfonate family and is characterized by its diazenyl group, which contributes to its reactivity and biological interactions. The following sections will explore its biological activity, including antibacterial properties, cytotoxicity, and its role in human exposure.

Antimicrobial Activity

Research indicates that compounds related to naphthalenedisulfonic acids exhibit significant antimicrobial properties. For instance, studies have demonstrated that some derivatives show antibacterial activity comparable to standard antibiotics against strains such as Staphylococcus aureus and Mycobacterium tuberculosis . The specific compound has not been extensively tested for direct antimicrobial effects; however, its structural analogs suggest potential efficacy.

Cytotoxicity

The cytotoxic effects of naphthalene derivatives have been investigated through various assays. For example, the water-soluble tetrazolium salt (WST) assay has been utilized to assess cell viability in the presence of these compounds . While specific data on 2,7-naphthalenedisulfonic acid's cytotoxicity is limited, related compounds have shown varying degrees of cytotoxic effects on eukaryotic cells.

Human Exposure and Metabolism

2,7-Naphthalenedisulfonic acid has been identified in human blood as a result of exposure to industrial chemicals . This highlights its relevance in studies of human health and environmental toxicology. The compound is not naturally occurring but is part of the human exposome—reflecting all exposures throughout an individual's life that may impact health outcomes.

Case Studies

Several studies have explored the implications of exposure to naphthalene derivatives:

  • Study on Antimicrobial Properties : A study focusing on various naphthalene derivatives found that certain compounds exhibited significant antibacterial and antimycobacterial activity, suggesting potential therapeutic applications .
  • Toxicological Assessment : Research evaluating the cytotoxic effects of similar compounds indicated that while some derivatives were highly effective against bacterial strains, they also posed risks to human cells at certain concentrations .

Research Findings

Research findings regarding the biological activity of 2,7-Naphthalenedisulfonic acid include:

Activity Type Findings
AntibacterialRelated compounds show activity against Staphylococcus aureus and Mycobacterium tuberculosis .
CytotoxicityVaries among derivatives; some exhibit significant cytotoxic effects in vitro .
Human ExposureDetected in human blood; linked to environmental exposure .

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